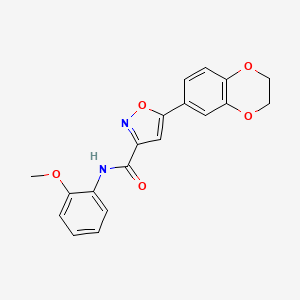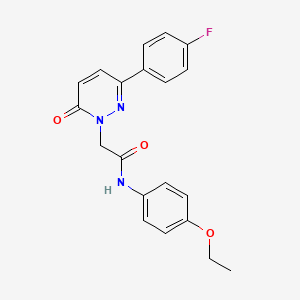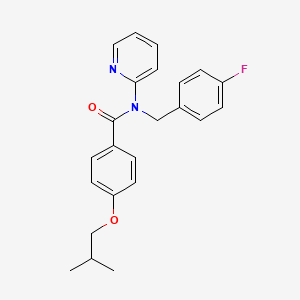
N-(4-fluorobenzyl)-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Fluorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a methylpropoxy group, and a pyridinyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-fluorobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where the benzamide core reacts with a pyridine derivative.
Attachment of the Methylpropoxy Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[(4-Fluorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
N-[(4-Fluorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential effects on biological systems.
作用機序
The mechanism of action of N-[(4-Fluorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-(4-Fluorophenyl)benzamide: A simpler analog with a similar benzamide core but lacking the pyridinyl and methylpropoxy groups.
N-(4-Fluorophenyl)methyl-1-methyl-4-piperidinamine: A compound with a similar fluorophenyl group but different functional groups attached.
Uniqueness
N-[(4-Fluorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
特性
分子式 |
C23H23FN2O2 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-4-(2-methylpropoxy)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H23FN2O2/c1-17(2)16-28-21-12-8-19(9-13-21)23(27)26(22-5-3-4-14-25-22)15-18-6-10-20(24)11-7-18/h3-14,17H,15-16H2,1-2H3 |
InChIキー |
AAFSRUNVBILXJH-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-methylbenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B11354987.png)
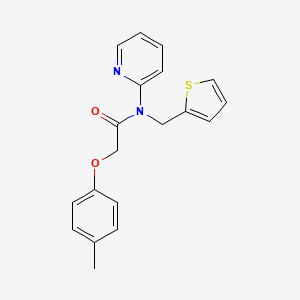
![Ethyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11355007.png)

![1-[(2-methylbenzyl)sulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11355025.png)
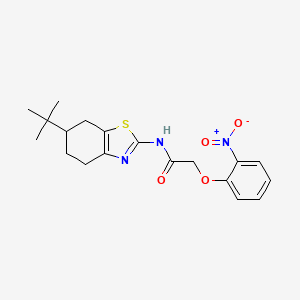
![5-fluoro-3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11355038.png)
![2-(4-methylphenoxy)-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11355041.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B11355053.png)
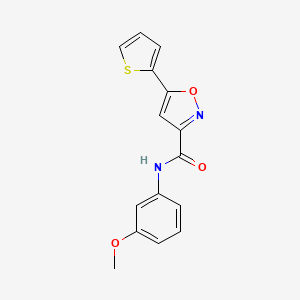
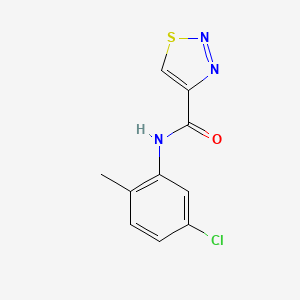
![1-(4-Ethyl-1-piperazinyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone](/img/structure/B11355075.png)
